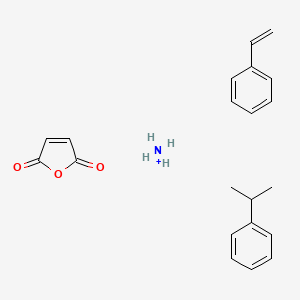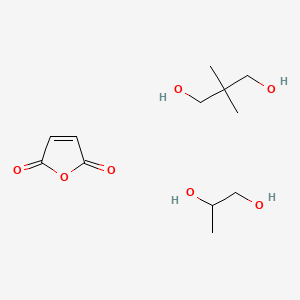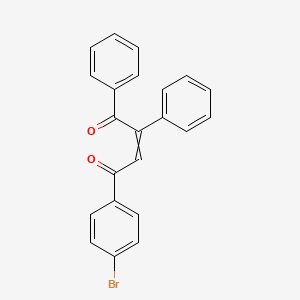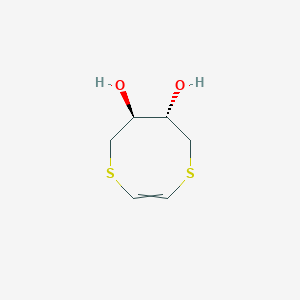![molecular formula C15H13ClN4S B14650999 5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline CAS No. 50828-16-5](/img/structure/B14650999.png)
5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has drawn attention in various fields of scientific research.
Preparation Methods
The synthesis of 5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline involves several steps. One common synthetic route includes the reaction of 2,4-diaminoquinazoline with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Properties
CAS No. |
50828-16-5 |
|---|---|
Molecular Formula |
C15H13ClN4S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H13ClN4S/c16-10-4-6-11(7-5-10)21-8-9-2-1-3-12-13(9)14(17)20-15(18)19-12/h1-7H,8H2,(H4,17,18,19,20) |
InChI Key |
VNVQDZYVYSSSEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2N)N)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)

![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)




![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

